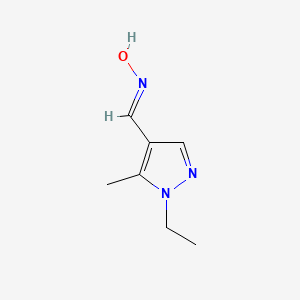

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime” are not detailed in the available literature.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime has been utilized in various chemical syntheses. For example, its derivatives can react with acetic anhydride to yield nitriles, a transformation typical for anti isomers of aldoximes. The anti configuration of these compounds has been confirmed through X-ray analysis (Attaryan et al., 2012).

Applications in Organic Synthesis

This compound serves as a precursor in organic synthesis, such as in Sonogashira-type reactions to create pyrazolo[4,3-c]pyridines. These processes involve various steps, including the use of microwave assistance and catalyzed regioselective cyclization (Vilkauskaitė et al., 2011).

Antimicrobial Agent Synthesis

A notable application is in the synthesis of new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties. These compounds have demonstrated broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Biological Investigations

Compounds containing this compound have been synthesized and studied for their antimicrobial properties. These include new quinolinyl chalcones showing promising antibacterial and antifungal activities (Prasath et al., 2015).

Enzyme Inhibition Studies

In the field of enzyme inhibition, derivatives of this compound have been synthesized and evaluated as potent inhibitors of enzymes like 5α-reductase and aromatase (El-Naggar et al., 2020).

Natural Product Research

Additionally, this compound has been identified in natural products, such as new pyrazole alkaloids isolated from watermelon seeds, which exhibit melanogenesis inhibitory activity (Kikuchi et al., 2015).

Single Molecule Magnet Research

In the field of materials science, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand in the synthesis of a Mn(III)25 barrel-like cluster, demonstrating single-molecule magnetic behavior (Giannopoulos et al., 2014).

Direcciones Futuras

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime” could potentially be used in similar applications, although specific future directions are not detailed in the available literature.

Propiedades

IUPAC Name |

(NE)-N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-10-6(2)7(4-8-10)5-9-11/h4-5,11H,3H2,1-2H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWDPILMOAAZCI-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C=N1)/C=N/O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2613113.png)

![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)

![4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2613117.png)

![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)

![2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2613126.png)